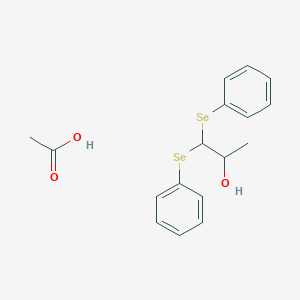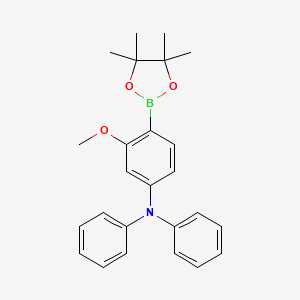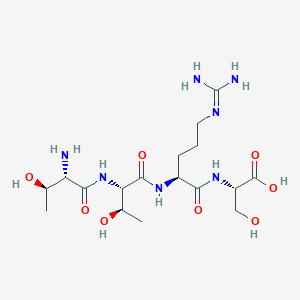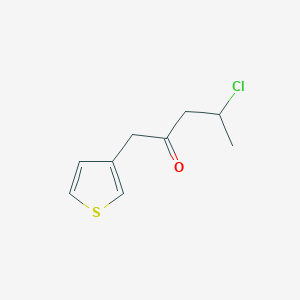![molecular formula C20H29IN2 B12521758 1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)
1-Decyl-[4,4'-bipyridin]-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-[4,4’-bipyridin]-1-ium iodide is a quaternary ammonium salt derived from bipyridine. This compound is characterized by its unique structure, which includes a decyl chain attached to the nitrogen atom of the bipyridine moiety, and an iodide counterion. The bipyridine core is a versatile scaffold in organic chemistry, known for its ability to coordinate with metal ions and participate in various redox reactions .
Preparation Methods
The synthesis of 1-Decyl-[4,4’-bipyridin]-1-ium iodide typically involves the alkylation of 4,4’-bipyridine with 1-iododecane. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These methods provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
1-Decyl-[4,4’-bipyridin]-1-ium iodide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridine core can participate in redox reactions, making it useful in electrochemical applications.
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Decyl-[4,4’-bipyridin]-1-ium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Decyl-[4,4’-bipyridin]-1-ium iodide involves its interaction with molecular targets through coordination and redox processes. The bipyridine core can coordinate with metal ions, affecting various biochemical pathways. Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, which are crucial in many biological and industrial processes .
Comparison with Similar Compounds
1-Decyl-[4,4’-bipyridin]-1-ium iodide can be compared with other bipyridine derivatives, such as:
- 4,4’-Bipyridinium dichloride
- 1,1’-Di-n-octyl-4,4’-bipyridinium iodide
- 2,2’-Bipyridine
These compounds share similar structural features but differ in their alkyl chains and counterions, which influence their chemical properties and applications. The unique decyl chain in 1-Decyl-[4,4’-bipyridin]-1-ium iodide provides distinct hydrophobic characteristics, making it suitable for specific applications in organic and medicinal chemistry .
Properties
Molecular Formula |
C20H29IN2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-decyl-4-pyridin-4-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C20H29N2.HI/c1-2-3-4-5-6-7-8-9-16-22-17-12-20(13-18-22)19-10-14-21-15-11-19;/h10-15,17-18H,2-9,16H2,1H3;1H/q+1;/p-1 |
InChI Key |
UNBGWFALZIPVRJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)



![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)

![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
